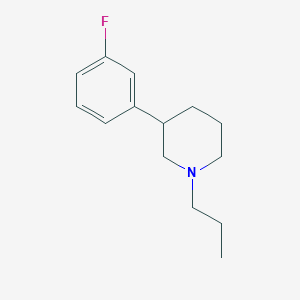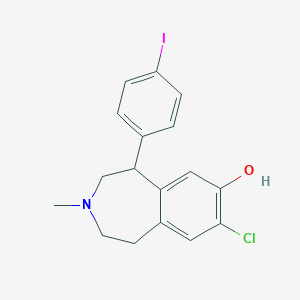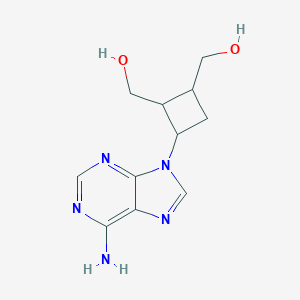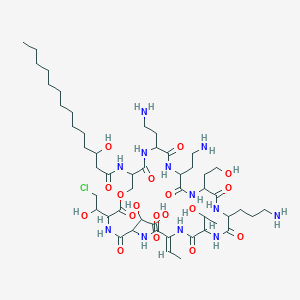![molecular formula C36H44N8O11 B220457 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid CAS No. 122855-43-0](/img/structure/B220457.png)
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid is a natural product found in Streptomyces coeruleorubidus with data available.
Aplicaciones Científicas De Investigación
Computational Peptidology and Drug Design
Research has explored the use of computational peptidology to analyze the molecular properties and structures of new antifungal tripeptides, including compounds with structural similarities to the specified chemical. This approach helps in understanding the chemical reactivity and predicting bioactivity scores, crucial for drug design processes. The study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) is a significant contribution in this area, utilizing conceptual density functional theory for determining reactivity descriptors (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis and Analysis of Polyamides
In the field of polymer chemistry, the synthesis of polyamides containing various pyrimidine derivatives has been explored. Studies by Hattori and Kinoshita (1979) demonstrate the process of synthesizing these compounds, further contributing to the understanding of the chemical properties and potential applications of similar complex molecules (Hattori & Kinoshita, 1979a), (Hattori & Kinoshita, 1979b).
Development of PET Agents for Parkinson's Disease
The synthesis of specific compounds for use as PET (Positron Emission Tomography) agents in imaging LRRK2 enzymes in Parkinson's disease has been a focus area. The study by Wang, Gao, Xu, and Zheng (2017) highlights the synthesis of such compounds, showing the potential application of similar complex molecules in neurological research (Wang, Gao, Xu, & Zheng, 2017).
Exploration of Novel Chemical Structures
Research into the synthesis of novel chemical structures, such as rigid dipeptide mimics and pyrrolizidinone amino acids, provides insights into the potential applications of similar complex compounds. Rao, Pinyol, and Lubell (2007) contributed to this area by exploring enantiopure pyrrolizidinone amino acids (Rao, Pinyol, & Lubell, 2007).
Fluorescence Binding Studies
Investigations into the interaction of specific compounds with proteins, such as bovine serum albumin, using fluorescence binding studies, are crucial. Meng, Zhu, Zhao, Yu, and Lin (2012) conducted such studies, providing insights into the binding dynamics and structural interactions relevant to similar complex molecules (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Propiedades
Número CAS |
122855-43-0 |
|---|---|
Fórmula molecular |
C36H44N8O11 |
Peso molecular |
764.8 g/mol |
Nombre IUPAC |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H44N8O11/c1-19(37)27(46)17-26(42(2)31(49)24(38)14-21-9-6-10-22(45)13-21)30(39)32(50)44(35(53)40-25(34(51)52)15-20-7-4-3-5-8-20)18-23-16-28(47)33(55-23)43-12-11-29(48)41-36(43)54/h3-13,18-19,24-26,28,30,33,45,47H,14-17,37-39H2,1-2H3,(H,40,53)(H,51,52)(H,41,48,54)/b23-18+/t19-,24-,25?,26?,28?,30?,33?/m0/s1 |
Clave InChI |
VMCKHEAYHSISAM-RINAREHVSA-N |
SMILES isomérico |
C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N)N |
SMILES |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N |
SMILES canónico |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N |
Sinónimos |
pacidamycin 5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
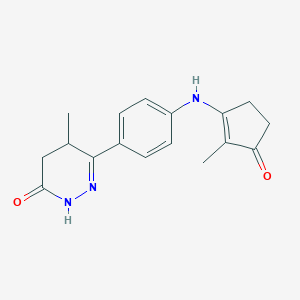
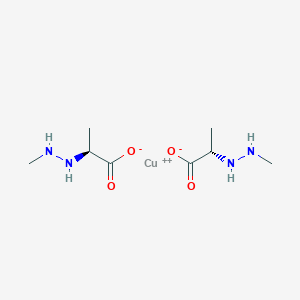
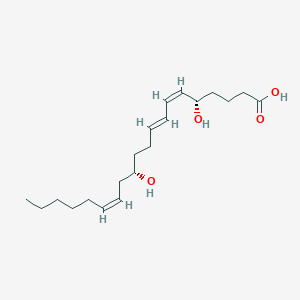


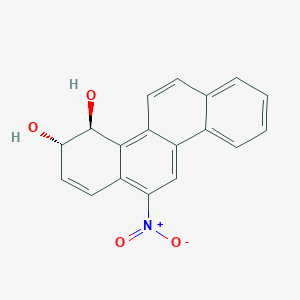
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

